molecular formula C9H12ClN3O3 B2756082 (R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1286209-00-4

(R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No. B2756082
CAS RN: 1286209-00-4
M. Wt: 245.66
InChI Key: UIGNTUFZBQMBFZ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride” is a versatile material used in scientific research. It’s a compound with a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors, with the reaction conditions carefully controlled . For example, one synthesis method involves the use of trifluoroacetic acid in dichloromethane at 20℃ for 16 hours .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and multi-step . For instance, one method involves a two-step reaction with diethyl azodicarboxylate and triphenylphosphine in tetrahydrofuran, followed by a reaction with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “®-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride” has a molecular weight of 200.67 .

Scientific Research Applications

Polar [3+2] Cycloaddition

Pyrrolidines, which are structurally related to “(R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride”, have shown significant biological effects and applications in medicine, as well as industrial applications like dyes and agrochemicals. The study by Żmigrodzka et al. (2022) focuses on the synthesis of pyrrolidines through [3+2] cycloaddition, revealing a pathway that could be applied for analogous reactions involving other 2-substituted nitroethene analogues. This research underscores the versatility and potential of pyrrolidine derivatives in various scientific and industrial applications Żmigrodzka et al., 2022.

Nitroxyl Radicals in Medicine and Industry

Kinoshita et al. (2009) investigated piperidine and pyrrolidine nitroxyl radicals, recognizing their widespread use as antioxidants, contrast agents, spin probes, and more. The study aimed to develop functional nitroxyl radicals with improved stability towards reductants like ascorbic acid (AsA), highlighting the significance of these compounds in advancing medical imaging, polymerization, and radioprotection Kinoshita et al., 2009.

High-Performance Liquid Chromatography (HPLC)

Toyo’oka et al. (1994) developed optically active tagging reagents for the resolution of enantiomers of amines and alcohols by HPLC, utilizing a compound structurally related to “this compound”. This research contributes to the analytical chemistry field by providing a method for the efficient resolution of compound enantiomers, which is crucial in the pharmaceutical industry Toyo’oka et al., 1994.

Catalytic Synthesis of Isocyanates

The study by Manov-Yuvenskii et al. (1980) explored the activation of [Rh(CO)2Cl]2 in the synthesis of isocyanates from aromatic nitro compounds, indicating the role of pyridine and pyridine hydrochloride in enhancing the yield of such reactions. This research highlights the importance of catalytic processes in the efficient production of isocyanates, which are valuable in the production of polymers and pharmaceuticals Manov-Yuvenskii et al., 1980.

Potential Anticancer Agents

Research on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from hydrolysis and catalytic hydrogenation of related compounds has been conducted to assess their effects on the proliferation and survival of cultured L1210 cells and mice bearing P388 leukemia. This investigation by Temple et al. (1983) underscores the exploration of pyridine derivatives as potential anticancer agents Temple et al., 1983.

Safety and Hazards

The safety and hazards associated with these compounds can also vary. It’s important to refer to the specific safety data sheet for each compound for detailed information .

Future Directions

The future directions in the research and development of these compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

5-nitro-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c13-12(14)7-1-2-9(11-5-7)15-8-3-4-10-6-8;/h1-2,5,8,10H,3-4,6H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGNTUFZBQMBFZ-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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